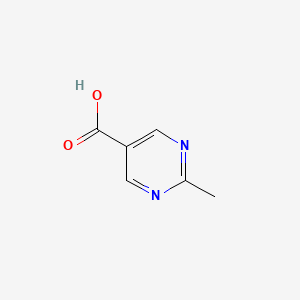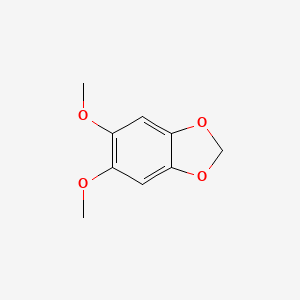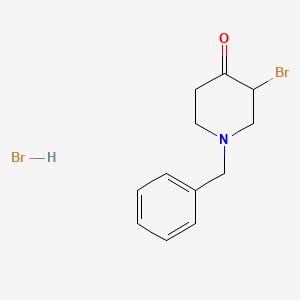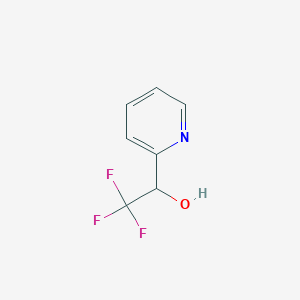
2,2,2-Trifluoro-1-pyridin-2-ylethanol
概要
説明
2,2,2-Trifluoro-1-pyridin-2-ylethanol, also known as 2-Pyridinemethanol, α-(trifluoromethyl)-, is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.13 .
Synthesis Analysis
The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol is typically achieved from 2-Pyridinecarboxaldehyde and (Trifluoromethyl)trimethylsilane .Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoro-1-pyridin-2-ylethanol is 1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H and its InChI key is BWVJLWLTQVSWDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2,2-Trifluoro-1-pyridin-2-ylethanol is a liquid at room temperature . It has a melting point of 46-48°C .科学的研究の応用
Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids
A novel synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids involves the use of 2-(aminomethyl)pyridine with acyl chlorides followed by one-pot treatment with trifluoroacetic anhydride. This process yields 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids with high yields through haloform cleavage (Tverdiy et al., 2016).
Development of Nickel and Mixed Sodium-Nickel Complexes
Research on nickel and mixed sodium-nickel complexes demonstrates the impact of the spacer in chelating pyridine-alcoholate ligands. Varying the stoichiometry in reactions involving pyridine-2-ylmethanol, [NiCl(2)(DME)], and NaH leads to different polynuclear complexes, showcasing the versatility of pyridine-based ligands in coordination chemistry (Kayser et al., 2010).
Coordination Chemistry of Nickel(II) with Trifluoroacetate and Pyridin-2-ylmethanol
The study of [Ni(C2F3O2)2(C6H7NO)2] reveals that 2,2,2-trifluoro-1-pyridin-2-ylethanol can act as a ligand, coordinating to nickel(II) ions through both nitrogen and oxygen atoms. This results in a complex with interesting structural and potentially magnetic properties (Bacsa et al., 2004).
Photocatalytic Activities of 3d Element Complexes
The synthesis of penta-pyridyl type ligands, including pyridine-based components, and their coordination to 3d element cations has been explored. These complexes exhibit metal center dependent structural features and photocatalytic water reduction capabilities, highlighting the application of pyridine-based ligands in photocatalysis (Bachmann et al., 2013).
Synthesis and Characterization of Schiff Base Compounds
A study on the synthesis and characterization of Schiff base compounds involving pyridine derivatives has led to the creation of new aluminum(III), gallium(III), and indium(III) complexes. These complexes have been analyzed for their formation constants, showcasing the reactivity and coordination chemistry of pyridine-containing ligands (Mohammadi & Abdeshah, 2012).
Safety And Hazards
The compound is classified as harmful and comes with a warning signal. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
特性
IUPAC Name |
2,2,2-trifluoro-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVJLWLTQVSWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548220 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-pyridin-2-ylethanol | |
CAS RN |
107040-75-5 | |
| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


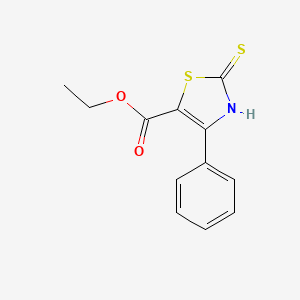
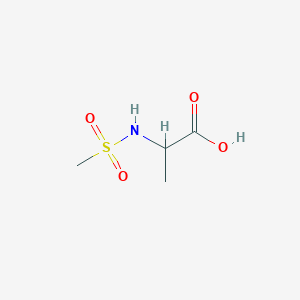
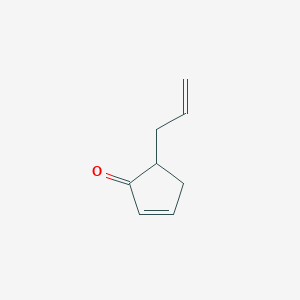
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
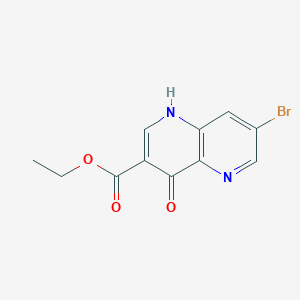
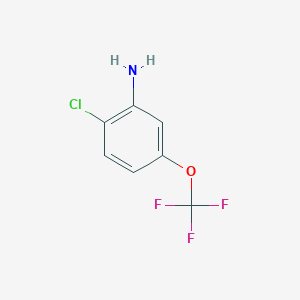
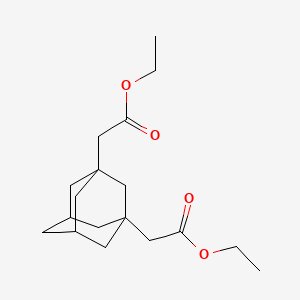
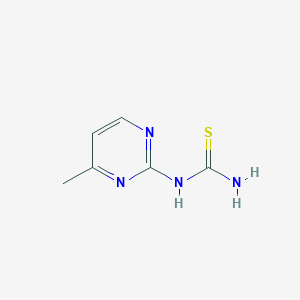

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
